![molecular formula C26H22Cl2N2O4 B2445529 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate CAS No. 326017-84-9](/img/structure/B2445529.png)

2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

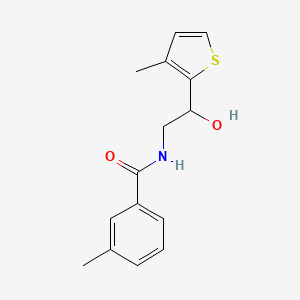

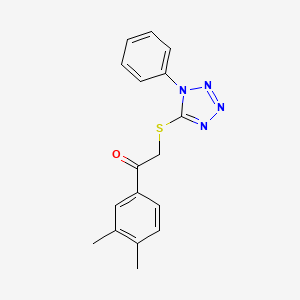

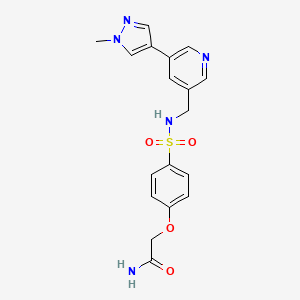

The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate” is a chemical compound with a complex structure . It is related to a class of compounds that have shown potential in inhibiting the NS1 protein, a major virulence factor of the influenza A virus .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including dioxo, piperidinyl, and benzoisoquinolinyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources . For accurate information, it is recommended to refer to scientific databases or perform experimental measurements.Applications De Recherche Scientifique

Antihypertensive Agents

A series of piperidine derivatives, including those with a quinazoline ring system, have been synthesized and evaluated for their antihypertensive properties. These compounds were tested in animal models, where some derivatives demonstrated significant hypotensive effects, indicating potential applications in treating hypertension (Takai et al., 1986).

Photopolymerization Initiators

Naphthalimide derivatives, structurally similar to the compound , have been designed and synthesized as one-component visible light initiators for photopolymerization. These compounds exhibit good initiating performance and high migration stability in cured films, suggesting their utility in materials science, especially in developing light-curable polymers (Jianjing Yang et al., 2018).

Anticonvulsant Agents

Research on N-substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives with piperidine components, has identified compounds with promising anticonvulsant activities. These findings could contribute to the development of new treatments for epilepsy and other seizure-related disorders (Gitto et al., 2006).

Antimicrobial and Antitubercular Agents

Biquinoline derivatives bearing a thiazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds demonstrate moderate activity against tested strains, indicating potential for developing new antimicrobial agents (Shah et al., 2012).

Cytotoxic Agents

Compounds based on the pyrrolo[2,1-a]isoquinoline scaffold have been synthesized and assessed for cytotoxic activities against various human cancer cell lines. This research suggests potential applications of these compounds as anticancer agents (Kakhki et al., 2016).

Mécanisme D'action

This compound is related to NS1-IN-1, a known inhibitor of the NS1 protein of the influenza A virus . The NS1 protein suppresses host gene expression, and NS1-IN-1 reduces viral protein levels, helping to decrease viral replication . NS1-IN-1 inhibits the activity of mTORC1 in a TSC1-TSC2-dependent manner, showing antiviral activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22Cl2N2O4/c27-16-7-8-17(21(28)15-16)26(33)34-14-13-30-24(31)19-6-4-5-18-22(29-11-2-1-3-12-29)10-9-20(23(18)19)25(30)32/h4-10,15H,1-3,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZSXFGVTWMAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)